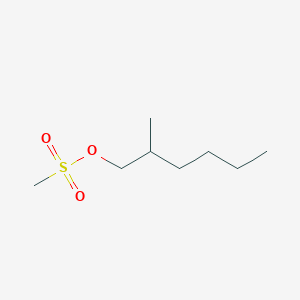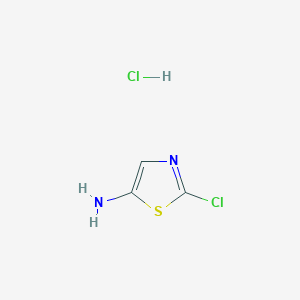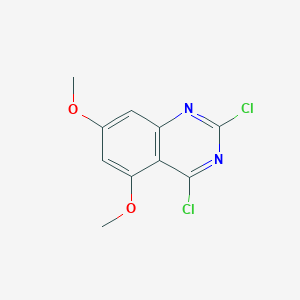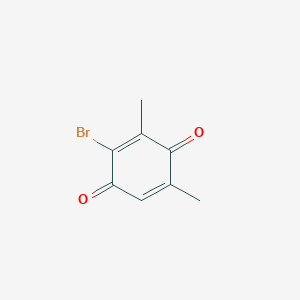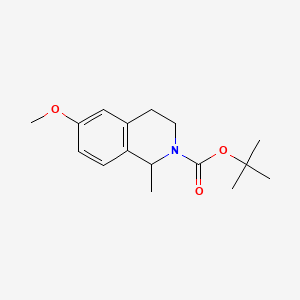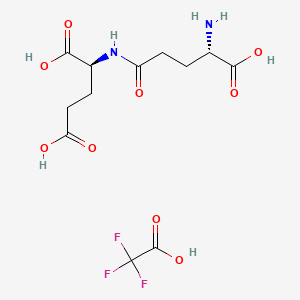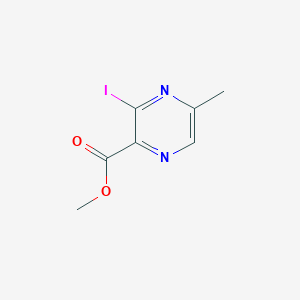
Methyl 3-iodo-5-methylpyrazine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-iodo-5-methylpyrazine-2-carboxylate is a chemical compound with the molecular formula C7H7IN2O2 and a molecular weight of 278.05 g/mol . It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-iodo-5-methylpyrazine-2-carboxylate typically involves the iodination of 5-methylpyrazine-2-carboxylic acid followed by esterification. The iodination process can be carried out using iodine and a suitable oxidizing agent under controlled conditions. The esterification is usually performed using methanol in the presence of an acid catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-iodo-5-methylpyrazine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the pyrazine ring.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Wissenschaftliche Forschungsanwendungen
Methyl 3-iodo-5-methylpyrazine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of biological pathways and interactions involving pyrazine derivatives.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 3-iodo-5-methylpyrazine-2-carboxylate involves its interaction with molecular targets through its functional groups. The iodine atom and the ester group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pyrazine ring can engage in π-π interactions and hydrogen bonding, affecting its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyl-2-pyrazinecarboxylic acid: A precursor in the synthesis of Methyl 3-iodo-5-methylpyrazine-2-carboxylate.
Methyl 3-iodopyridine-2-carboxylate: A structurally similar compound with a pyridine ring instead of a pyrazine ring.
Uniqueness
This compound is unique due to the presence of both an iodine atom and a methyl group on the pyrazine ring. This combination of substituents provides distinct reactivity and potential for diverse chemical transformations, making it valuable in synthetic chemistry and pharmaceutical research .
Eigenschaften
Molekularformel |
C7H7IN2O2 |
|---|---|
Molekulargewicht |
278.05 g/mol |
IUPAC-Name |
methyl 3-iodo-5-methylpyrazine-2-carboxylate |
InChI |
InChI=1S/C7H7IN2O2/c1-4-3-9-5(6(8)10-4)7(11)12-2/h3H,1-2H3 |
InChI-Schlüssel |
UAOKHHHXBMTTNA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C(=N1)I)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13659139.png)
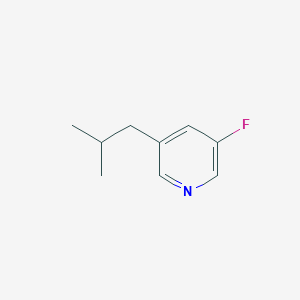
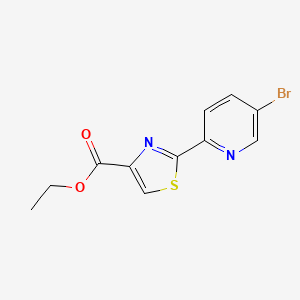
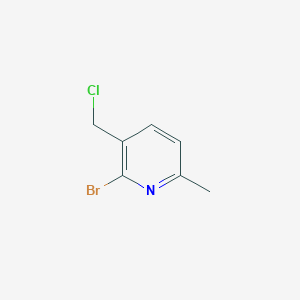
![5-Chloro-7-(phenylsulfonyl)-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13659162.png)
